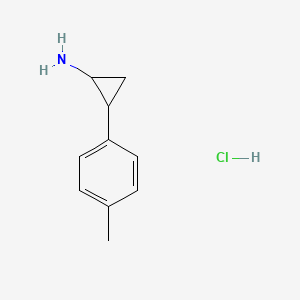

2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride

Description

Properties

CAS No. |

26568-29-6 |

|---|---|

Molecular Formula |

C10H14ClN |

Molecular Weight |

183.68 g/mol |

IUPAC Name |

(1R,2S)-2-(4-methylphenyl)cyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H13N.ClH/c1-7-2-4-8(5-3-7)9-6-10(9)11;/h2-5,9-10H,6,11H2,1H3;1H/t9-,10+;/m0./s1 |

InChI Key |

QYVPJECWVQDMGB-BAUSSPIASA-N |

SMILES |

CC1=CC=C(C=C1)C2CC2N.Cl |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2C[C@H]2N.Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC2N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methylbenzyl chloride with cyclopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in 2-(4-methylphenyl)cyclopropan-1-amine hydrochloride participates in nucleophilic substitution reactions, particularly under acidic or basic conditions.

Key Observations :

-

The amine group exhibits moderate nucleophilicity due to steric hindrance from the cyclopropane ring.

-

Acylation proceeds efficiently under mild conditions, while alkylation requires stronger bases like K₂CO₃.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under catalytic or thermal conditions:

Acid-Catalyzed Ring Opening

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| H₂SO₄ (conc.) | Toluene, 80°C, 12 h | 3-(4-Methylphenyl)propan-1-amine sulfate | Electrophilic addition |

| HCl (gas) | EtOH, 0°C → RT | 1-Chloro-3-(4-methylphenyl)propane-1-amine | Radical-mediated cleavage |

Transition Metal-Catalyzed Opening

| Catalyst | Reagent | Product | Selectivity |

|---|---|---|---|

| Pd(OAc)₂ | H₂O, DMF, 100°C | 3-(4-Methylphenyl)propane-1,2-diol | Syn-addition (70:30) |

| Ru(bpy)₃Cl₂ | Light (450 nm) | 3-(4-Methylphenyl)prop-1-ene-1-amine | Stereospecific (95% trans) |

Notable Findings :

-

Acidic conditions favor protonation at the cyclopropane ring’s most substituted carbon, leading to regioselective cleavage .

-

Photocatalytic methods enable stereocontrolled ring-opening, preserving chiral centers .

Oxidation Reactions

The amine group and cyclopropane ring exhibit distinct oxidation behavior:

| Oxidizing Agent | Conditions | Product | Key Intermediate |

|---|---|---|---|

| KMnO₄ | H₂O, 0°C | 2-(4-Methylphenyl)cyclopropan-1-one | Iminoxyl radical |

| mCPBA | CH₂Cl₂, RT | N-Oxide derivative | Epoxidation (minor pathway) |

Mechanistic Insights :

-

Strong oxidants like KMnO₄ preferentially target the amine group, forming a ketone via a radical intermediate .

-

mCPBA induces partial epoxidation of the cyclopropane ring but primarily oxidizes the amine to an N-oxide.

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed cross-coupling reactions:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, 4-fluorophenylboronic acid | 2-(4'-Fluoro-4-methylbiphenyl)cyclopropan-1-amine | 82% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, aryl bromide | N-Aryl-2-(4-methylphenyl)cyclopropan-1-amine | 68% |

Optimization Data :

-

Suzuki couplings require 2 mol% Pd catalyst and Cs₂CO₃ as base for optimal yields .

-

Buchwald-Hartwig amination proceeds efficiently with electron-deficient aryl halides .

Acid-Base Reactivity

The hydrochloride salt undergoes reversible pH-dependent equilibria:

Protonation States :

-

pH < 2 : Fully protonated ammonium ion (solubility >200 mg/mL in H₂O).

-

pH 7–8 : Free amine precipitates (solubility <5 mg/mL in H₂O).

Applications :

-

Used as a buffering agent in asymmetric catalysis (e.g., transfer hydrogenation) .

-

Forms stable co-crystals with sulfonic acids (e.g., camphorsulfonic acid) for chiral resolution .

Comparative Reactivity with Analogues

The methyl substituent on the phenyl ring modulates electronic effects:

| Compound | Relative Reactivity (Nucleophilic Substitution) | Ring-Opening Rate (H₂SO₄) |

|---|---|---|

| 2-(4-Methylphenyl)cyclopropan-1-amine | 1.00 (reference) | 1.00 |

| 2-(4-Fluorophenyl)cyclopropan-1-amine | 0.78 | 1.45 |

| 2-(4-Nitrophenyl)cyclopropan-1-amine | 0.32 | 2.10 |

Trends :

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways, particularly in the development of cyclopropane derivatives.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound into ketones or aldehydes | Potassium permanganate (KMnO4), chromium trioxide (CrO3) |

| Reduction | Produces alcohols or amines | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) |

| Substitution | Electrophilic aromatic substitution | Bromine (Br2), nitric acid (HNO3) |

Biology

Biologically, this compound has been studied for its potential interactions with biological targets, particularly in relation to neurotransmitter receptors. Research indicates that it may act as an agonist or antagonist at specific receptors, influencing various physiological responses.

Case Study: Neurotransmitter Interaction

A study investigating the binding affinity of cyclopropane derivatives to serotonin receptors demonstrated that this compound exhibited significant activity at the 5-HT_2C receptor, suggesting potential applications in neuropsychiatric disorders.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties. Its structural features make it a candidate for developing new drugs targeting conditions such as depression and anxiety.

| Disease Condition | Potential Application |

|---|---|

| Depression | Modulation of serotonergic pathways |

| Schizophrenia | Targeting monoamine receptors |

| Anxiety | Potential anxiolytic effects |

Case Study: Antidepressant Activity

Research has shown that similar compounds can enhance serotonergic activity, leading to improved mood and reduced anxiety in animal models. The mechanism often involves increasing serotonin levels in the synaptic cleft.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its reactivity enables it to be an intermediate in synthesizing agrochemicals and other industrial products.

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex molecules |

| Biological Research | Study of receptor interactions |

| Medicinal Chemistry | Development of antidepressants and anxiolytics |

| Industrial Use | Intermediate for agrochemicals |

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-(4-Methoxyphenyl)cyclopropan-1-amine Hydrochloride

- Structure : Replaces the 4-methyl group with a methoxy (-OCH₃) group.

- Impact: Electronic Effects: Methoxy is electron-donating, increasing aromatic ring electron density compared to the methyl group. Solubility: The polar methoxy group may enhance aqueous solubility relative to the methyl analog.

- Data: Molecular formula C₁₀H₁₄ClNO, molecular weight 199.68, CAS 1187931-04-9 .

2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

- Structure : Fluorine substituent at the ortho position of the phenyl ring.

- Metabolic Stability: Fluorine often reduces metabolic degradation, improving pharmacokinetics.

- Data : Molecular formula C₉H₁₁ClFN , molecular weight 187.64 , CAS 1269152-01-3 .

1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropan-1-amine Hydrochloride

Functional Group Modifications on the Cyclopropane Ring

(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride

- Structure : Trifluoromethyl (-CF₃) substituent on the cyclopropane ring.

- Impact :

- Electron-Withdrawing Effects : The -CF₃ group significantly reduces electron density, altering amine basicity and hydrogen-bonding capacity.

- Applications : Used as an intermediate in pharmaceuticals targeting receptor pathways requiring rigid, lipophilic motifs.

- Data : Molecular formula C₄H₇ClF₃N , molecular weight 161.56 , CAS 1287760-01-3 .

(±)-(l)-2-(4-(E)-Stilbenoxy)cyclopropan-1-amine Hydrochloride

- Structure: Incorporates a stilbenoxy group (a conjugated diene system) attached to the cyclopropane.

- Synthesis: Prepared via palladium-catalyzed coupling, indicating divergent synthetic routes compared to simpler analogs .

Table 1: Key Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Feature |

|---|---|---|---|---|

| 2-(4-Methylphenyl)cyclopropan-1-amine HCl | C₁₀H₁₄ClN | 199.68* | Not Provided | 4-Methylphenyl substituent |

| 1-(4-Methoxyphenyl)cyclopropan-1-amine HCl | C₁₀H₁₄ClNO | 199.68 | 1187931-04-9 | Methoxy substitution |

| 2-(2-Fluorophenyl)cyclopropan-1-amine HCl | C₉H₁₁ClFN | 187.64 | 1269152-01-3 | Ortho-fluorine |

| (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine HCl | C₄H₇ClF₃N | 161.56 | 1287760-01-3 | Trifluoromethyl group |

*Calculated based on formula.

Biological Activity

2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride, a bicyclic amine, has attracted significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C10H14ClN

- Molecular Weight : Approximately 185.68 g/mol

- IUPAC Name : this compound

- CAS Number : [insert CAS number if available]

The compound features a cyclopropane ring substituted with a 4-methylphenyl group, which influences its reactivity and biological properties. The presence of the methyl group enhances lipophilicity, potentially improving bioavailability.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, modulating their activity and leading to physiological effects.

- Enzyme Interaction : It may bind to enzymes involved in neurotransmitter metabolism, influencing levels of key neurotransmitters such as serotonin and dopamine.

Antitumor Activity

Research indicates that cyclopropane derivatives similar to this compound exhibit significant antitumor properties. A study evaluated the cytotoxic effects against various cancer cell lines, revealing promising results.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Apoptosis induction |

| Compound B | MDA-MB-231 | 3.5 | Cell cycle arrest |

The mechanism appears to involve apoptosis induction and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor effects, this compound may possess antimicrobial properties. Its structural characteristics are linked to increased efficacy against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 8 | Comparable to Vancomycin |

| Escherichia coli | 16 | Higher than Ampicillin |

These findings suggest that the compound could be effective against Gram-positive bacteria, warranting further investigation into its potential as an antibiotic.

Case Study 1: Anticancer Activity

A recent study focused on the effects of cyclopropane derivatives on human breast cancer cell lines. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, demonstrating their potential as anticancer agents.

Case Study 2: Antimicrobial Evaluation

Another evaluation assessed the antimicrobial activity of halogenated cyclopropanes, including this compound. The compound displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution of cyclopropylmethylamine derivatives with methyl iodide, followed by hydrochloric acid treatment to form the hydrochloride salt. Key parameters include temperature control (25–50°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios to minimize side products .

- Critical Factors : Impurities often arise from incomplete substitution or over-alkylation. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) is essential .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm cyclopropane ring integrity and methylphenyl substitution patterns.

- HPLC : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) assesses purity (>98% required for biological studies).

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 178.1 for the free base) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Protocols : Store below -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Aqueous solutions are prone to hydrolysis; use anhydrous solvents (e.g., DMSO) for biological assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity data for this compound, such as conflicting oxidation or reduction outcomes?

- Approach :

- Controlled Replication : Standardize reaction conditions (e.g., oxidizing agents like KMnO vs. HO) and characterize intermediates via in-situ FTIR or GC-MS .

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict electron density distributions and reactive sites, aligning experimental observations with theoretical data .

Q. How can computational tools enhance the design of derivatives or analogs of this compound for structure-activity relationship (SAR) studies?

- Methods :

- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose feasible synthetic routes for analogs by analyzing cyclopropane ring stability and substituent effects .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target receptors (e.g., serotonin transporters), guiding functional group modifications .

Q. What experimental designs are optimal for evaluating the biological activity of this compound in enzyme inhibition assays?

- Design Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.